molecular formula C26H30BrN B1442346 4-Bromo-N,N-bis(4-butylphenyl)aniline CAS No. 548792-42-3

4-Bromo-N,N-bis(4-butylphenyl)aniline

Cat. No. B1442346
CAS RN: 548792-42-3
M. Wt: 436.4 g/mol
InChI Key: HNGYCECISKVGIZ-UHFFFAOYSA-N
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Description

4-Bromo-N,N-bis(4-butylphenyl)aniline is a chemical compound with the molecular formula C26H30BrN . It has an average mass of 436.427 Da and a monoisotopic mass of 435.156158 Da .


Molecular Structure Analysis

The molecular structure of 4-Bromo-N,N-bis(4-butylphenyl)aniline consists of a bromine atom (Br) attached to an aniline group (C6H4NH2), which is further substituted with two 4-butylphenyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-N,N-bis(4-butylphenyl)aniline include a molecular weight of 436.427 Da and a monoisotopic mass of 435.156158 Da . Further properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Photo-induced Energy and Electron Transfer

4-Bromo-N,N-bis(4-butylphenyl)aniline: is utilized in the study of photo-induced energy and electron transfer processes. This compound, when attached to zinc porphyrins, facilitates the transfer of energy and electrons upon photo-excitation. This property is particularly useful in the development of dye-sensitized solar cells (DSSCs), where efficient energy transfer is crucial for optimal performance .

Organic Light-Emitting Diodes (OLEDs)

The compound serves as an intermediate in the synthesis of materials for OLEDs. Its ability to transport holes and its stability under light exposure make it a valuable component in the creation of semiconducting small molecules and polymers. These materials are essential for the development of high-efficiency OLEDs with improved lifetimes and brightness .

Perovskite Solar Cells

In the realm of perovskite solar cells, 4-Bromo-N,N-bis(4-butylphenyl)aniline is used to synthesize hole-transporting layers. These layers are integral to the cell’s structure, facilitating the movement of positive charge carriers and improving the overall efficiency of the solar cell .

Photodynamic Therapy

This compound is also involved in the synthesis of hydrophilic conjugated porphyrin dimers. These dimers are used in photodynamic therapy, a treatment method that employs light-sensitive compounds to generate reactive oxygen species that can kill cancer cells. The compound’s role in forming these dimers is critical for the advancement of effective and targeted cancer therapies .

Functionalized Organometallic Polymers

Another application is in the creation of functionalized organometallic polymers, such as poly(ferrocenylsilane). These polymers have diverse applications, including use in electronic devices, sensors, and as catalysts in various chemical reactions. The brominated aniline derivative aids in the synthesis of these polymers by providing a stable framework for the incorporation of metal centers .

Semiconductor Synthesis Intermediates

Lastly, 4-Bromo-N,N-bis(4-butylphenyl)aniline acts as an intermediate in the synthesis of semiconductor materials. These materials are crucial for the fabrication of electronic components like transistors, diodes, and integrated circuits. The compound’s structural properties enable the precise tuning of electronic characteristics, which is essential for the miniaturization and enhancement of electronic devices .

properties

IUPAC Name

N-(4-bromophenyl)-4-butyl-N-(4-butylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30BrN/c1-3-5-7-21-9-15-24(16-10-21)28(26-19-13-23(27)14-20-26)25-17-11-22(12-18-25)8-6-4-2/h9-20H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGYCECISKVGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CCCC)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60701228
Record name 4-Bromo-N,N-bis(4-butylphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60701228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N,N-bis(4-butylphenyl)aniline

CAS RN

548792-42-3
Record name 4-Bromo-N,N-bis(4-butylphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60701228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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